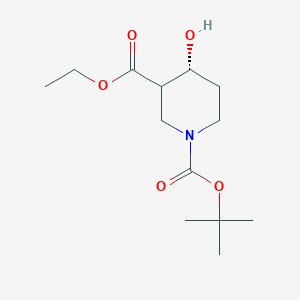

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features. It contains a piperidine ring substituted with tert-butyl, ethyl, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic synthesis. One common method includes the reaction of piperidine derivatives with tert-butyl and ethyl substituents under controlled conditions. The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Baker’s Yeast Reduction

-

Reagents : Baker’s yeast in ethanol under anaerobic conditions.

-

Outcome : Produces the (4R)-hydroxy derivative with high stereoselectivity (>99% diastereomeric excess) .

-

Mechanism : Yeast enzymes selectively reduce the ketone to yield the desired stereochemistry .

Borohydride Reduction

-

Reagents : LiBH₄ in THF, followed by quenching with KHSO₄.

-

Conditions : Reflux for 10 minutes, then aqueous workup.

Functional Group Transformations

The compound undergoes several reactions to modify its functional groups, enabling further synthesis:

Stereochemical Considerations

The (4R)-hydroxy configuration is critical for downstream applications:

-

Absolute Configuration : Determined via conversion to bis-tosylate derivatives and comparison with literature optical rotation values .

-

Enantiomeric Purity : Achieved through chiral resolution or selective reduction protocols .

Reaction Mechanisms and Challenges

-

Steric Effects : The bulky tert-butyl group influences reaction rates and regioselectivity .

-

Hydrolytic Stability : The ester groups require controlled acidic/basic conditions to avoid cleavage .

-

Oxidation Sensitivity : The hydroxyl group can undergo further oxidation to ketones under specific conditions .

Applications De Recherche Scientifique

Research indicates that this compound exhibits notable biological activity, particularly in pharmacology:

- Binding Affinity : Studies show it interacts with various biological targets, including neurotransmitter transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET) .

- Potential Therapeutic Applications :

- Neuropharmacological agents for treating mood disorders.

- Investigated for anti-inflammatory properties due to its structural characteristics.

Applications in Medicinal Chemistry

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate has several promising applications:

- Drug Development : Its ability to modulate neurotransmitter systems makes it a candidate for developing medications targeting psychiatric conditions.

- Organic Synthesis : Serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Case Studies

Several studies have highlighted the applications of this compound:

- Neurotransmitter Interaction Study :

- Anti-inflammatory Research :

Mécanisme D'action

The mechanism of action of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and ethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 1-tert-butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate

- 1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Comparison: Compared to similar compounds, 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate exhibits unique structural features that influence its reactivity and applications. The specific arrangement of substituents on the piperidine ring provides distinct chemical properties, making it a valuable compound in various research and industrial contexts.

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQOBKPQNOEQD-QVDQXJPCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CN(CC[C@H]1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.